molecular formula C13H19ClN2 B8677476 4-Chlorobenzyl-2,5-dimethylpiperazine

4-Chlorobenzyl-2,5-dimethylpiperazine

Cat. No.: B8677476
M. Wt: 238.75 g/mol
InChI Key: ZXMDXHSKGRSJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzyl-2,5-dimethylpiperazine is a substituted piperazine derivative serving as a valuable chemical building block and intermediate in medicinal chemistry and drug discovery research. The piperazine scaffold is a privileged structure in pharmaceutical development, known for its versatile binding properties and presence in a range of biologically active compounds . Piperazine derivatives are frequently explored as key pharmacophores in the design of novel therapeutic agents, with documented research applications in developing compounds with anticancer activity . For instance, structurally similar benzhydrylpiperazine derivatives have demonstrated significant cell growth inhibitory effects on various human cancer cell lines, including those from liver, breast, and colon cancers . Furthermore, the molecular framework of piperazine is a common feature in ligands that target enzymes like topoisomerase I/II, which are critical targets in oncology research . The specific substitutions on the piperazine ring—a 4-chlorobenzyl group and methyl groups at the 2 and 5 positions—define its unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This compound is intended for use as a synthetic intermediate in laboratory settings to develop and optimize new chemical entities. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2,5-dimethylpiperazine

InChI

InChI=1S/C13H19ClN2/c1-10-8-16(11(2)7-15-10)9-12-3-5-13(14)6-4-12/h3-6,10-11,15H,7-9H2,1-2H3

InChI Key

ZXMDXHSKGRSJGC-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CN1CC2=CC=C(C=C2)Cl)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chlorobenzyl 2,5 Dimethylpiperazine and Analogues

Classical and Contemporary Approaches to Piperazine (B1678402) Ring Construction

The construction of the piperazine core is a well-established field in organic synthesis, with a variety of methods available to the modern chemist. These range from classical condensation reactions to more contemporary catalytic approaches. organic-chemistry.org The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Direct N-Alkylation and N-Benzylation Strategies

Direct N-alkylation is a straightforward and widely employed method for the synthesis of N-substituted piperazines. In the context of 4-Chlorobenzyl-2,5-dimethylpiperazine, this strategy involves the reaction of 2,5-dimethylpiperazine (B91223) with a suitable 4-chlorobenzylating agent.

A common approach is the nucleophilic substitution reaction between 2,5-dimethylpiperazine and 4-chlorobenzyl chloride. This reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) or toluene, in the presence of a base like triethylamine (B128534) or potassium carbonate to neutralize the hydrogen chloride byproduct. Careful control of the stoichiometry is crucial to minimize the formation of the di-benzylated byproduct.

The reaction proceeds via a standard SN2 mechanism, where one of the nitrogen atoms of the 2,5-dimethylpiperazine acts as a nucleophile, attacking the benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride leaving group.

Table 1: Key Parameters for Direct N-Alkylation

ParameterConditionRationale
Reactants 2,5-dimethylpiperazine, 4-Chlorobenzyl chlorideReadily available starting materials.
Solvent Dichloromethane, Toluene (anhydrous)Prevents hydrolysis of the alkylating agent.
Base Triethylamine, Potassium CarbonateNeutralizes HCl byproduct.
Temperature Room temperature to slightly elevatedTo facilitate the reaction without promoting side reactions.

This method is advantageous due to its simplicity and the use of commercially available starting materials.

Reductive Amination Protocols for N-Benzylpiperazine Formation

Reductive amination offers an alternative and highly efficient route to N-benzylpiperazines. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of a secondary amine (2,5-dimethylpiperazine) with an aldehyde (4-chlorobenzaldehyde), followed by its immediate reduction to the corresponding tertiary amine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly common due to their mildness and selectivity. koreascience.krrsc.org Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) is also a viable and scalable option. mdpi.com

The reaction of 2,5-dimethylpiperazine with 4-chlorobenzaldehyde (B46862) in the presence of a suitable reducing agent directly yields this compound. This method is often preferred for its high yields and operational simplicity. koreascience.kr

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentAdvantages
Sodium Triacetoxyborohydride (STAB)Mild, selective, and tolerant of many functional groups.
Sodium CyanoborohydrideEffective but more toxic than STAB. koreascience.kr
Catalytic Hydrogenation (e.g., H₂, Pd/C)Scalable, cost-effective, and environmentally friendly.
2-Picoline BoraneEffective for reductive amination of hydrazones. researchgate.net

Cyclization Reactions for Piperazine Core Assembly

While the above methods focus on the functionalization of a pre-existing piperazine ring, the synthesis of the 2,5-dimethylpiperazine core itself is a critical preliminary step. Cyclization reactions are fundamental to the construction of the piperazine nucleus.

One classical method involves the cyclization of 2-aminopropanol-1 in the presence of a Raney nickel catalyst under hydrogen pressure and elevated temperature. This process yields a mixture of cis and trans isomers of 2,5-dimethylpiperazine. google.com

Another versatile approach is the reduction of 2,5-diketopiperazines, which are cyclic dipeptides. organic-chemistry.org These can be synthesized from the corresponding amino acids, for example, by the condensation of two molecules of alanine. The resulting diketopiperazine can then be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford 2,5-dimethylpiperazine. This route also allows for stereochemical control, as the stereochemistry of the starting amino acids dictates the stereochemistry of the final product.

More contemporary methods involve palladium-catalyzed cyclization reactions, which offer high regio- and stereochemical control. organic-chemistry.org For instance, the coupling of a propargyl unit with a diamine component can lead to highly substituted piperazines. organic-chemistry.org Additionally, intramolecular hydroamination reactions of suitably functionalized aminoalkenes, often derived from amino acids, provide a diastereoselective route to 2,6-disubstituted piperazines. organic-chemistry.org

Stereoselective Synthesis of the 2,5-Dimethylpiperazine Moiety

The biological activity of chiral molecules is often highly dependent on their stereochemistry. ontosight.ai Consequently, the stereoselective synthesis of the 2,5-dimethylpiperazine moiety is of paramount importance for its application in medicinal chemistry. The 2,5-dimethylpiperazine core can exist as two diastereomers: a cis (meso) isomer and a trans (chiral) isomer, with the latter existing as a pair of enantiomers ((2R,5R) and (2S,5S)).

Diastereoselectivity Control in Piperazine Synthesis

Control over the diastereoselectivity in piperazine synthesis is crucial for obtaining the desired isomer. The relative stereochemistry of the two methyl groups in 2,5-dimethylpiperazine is determined by the synthetic route.

For instance, in the cyclization of amino alcohols, the reaction conditions can influence the diastereomeric ratio. google.com In palladium-catalyzed intramolecular hydroamination reactions, the stereochemistry of the starting material, often derived from a chiral amino acid, can direct the formation of a specific diastereomer. rsc.org

Visible light-mediated photoredox catalysis has emerged as a powerful tool for the epimerization of less stable piperazine diastereomers to their more stable counterparts. nih.gov This method allows for the conversion of a mixture of isomers to a single, desired diastereomer under mild conditions. nih.gov

Influence of Substituents on Stereochemical Outcomes

The nature and position of substituents on the piperazine precursor can significantly influence the stereochemical outcome of cyclization reactions. Steric hindrance plays a major role in directing the approach of reagents and can favor the formation of one diastereomer over another.

In the synthesis of 2,5-disubstituted piperazines, the substituents can adopt either an axial or equatorial position in the chair conformation of the piperazine ring. The thermodynamically more stable trans isomer typically has both substituents in the equatorial position, minimizing steric interactions. iucr.org However, kinetic control or the use of specific catalysts can lead to the formation of the less stable cis isomer. The presence of bulky protecting groups on the nitrogen atoms can also influence the conformational preference and, consequently, the diastereoselectivity of subsequent reactions. rsc.org

Advanced C-H Functionalization of Piperazine Rings

Direct functionalization of carbon-hydrogen (C-H) bonds on the piperazine ring represents a powerful and atom-economical approach to introduce molecular diversity, bypassing the need for pre-functionalized starting materials. nih.govbeilstein-journals.org

Visible-light photoredox catalysis has surfaced as a mild and effective method for the direct C-H functionalization of piperazines. nih.govmdpi.com This strategy relies on the generation of a reactive α-amino radical intermediate from the piperazine ring, which can then engage in coupling reactions. nih.govnih.gov

For the C-H arylation of N-arylpiperazines, iridium-based photocatalysts, such as Ir(ppy)₃, have been successfully employed. nih.gov In a typical reaction, the excited photocatalyst oxidizes the piperazine, leading to the formation of an α-amino radical after deprotonation. This radical can then be trapped by an arylating agent. For instance, the coupling of N-arylpiperazines with 1,4-dicyanobenzene can yield α-arylated products in high yields. nih.gov Similarly, C-H vinylation can be achieved using vinyl sulfones as coupling partners under comparable photoredox conditions, affording α-vinylation products with excellent stereoselectivity. nih.govnih.gov The use of organic photoredox catalysts, such as acridinium (B8443388) salts, also presents a greener alternative for these transformations. mdpi.com

Table 1: Examples of Photoredox-Catalyzed C-H Functionalization of Piperazines

Starting Piperazine Coupling Partner Photocatalyst Product Yield Reference
N-Phenylpiperazine 1,4-Dicyanobenzene Ir(ppy)₃ α-Arylated piperazine 95% nih.gov
N-Phenylpiperazine Vinyl sulfone Ir(ppy)₃ α-Vinylated piperazine 74% nih.gov
N,N'-bis-Boc-piperazine α,β-Unsaturated carbonyl Acridinium salt α-Alkylated piperazine Good mdpi.com

Transition-metal catalysis offers a broad spectrum of reactions for piperazine synthesis and functionalization. rsc.orgorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, for example, are widely used for the formation of C-N bonds to construct the piperazine ring or to introduce aryl substituents. organic-chemistry.org While direct C-H functionalization of piperazines using transition metals has seen some success with other saturated heterocycles, its application to piperazines can be challenging due to the presence of the second nitrogen atom, which can lead to catalyst inhibition or complex side reactions. beilstein-journals.orgnih.gov

Bio-inspired synthetic strategies often look to the biosynthetic pathways of natural products for inspiration. nih.govbohrium.com Many complex alkaloids contain a piperazine or a related diketopiperazine core, which nature often assembles from amino acid precursors. nih.gov These biosynthetic pathways can inspire laboratory syntheses that proceed with high stereoselectivity. For instance, the dimerization of amino acid derivatives can lead to diketopiperazines, which can then be reduced to the corresponding piperazines. While not a direct functionalization of a pre-existing piperazine, these bio-inspired approaches provide access to complex and stereochemically rich piperazine structures that might be difficult to obtain through other means. nih.gov

Palladium-Catalyzed N-Alkylation of Piperazine Systems

Palladium catalysts are highly effective for the N-alkylation of amines, including piperazine systems. rsc.org These reactions often proceed under mild conditions with high selectivity. rsc.org One common approach is the "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the piperazine. The palladium catalyst facilitates both the initial dehydrogenation of the alcohol and the final hydrogenation of the iminium intermediate. rsc.org This method is advantageous as it uses readily available alcohols as alkylating agents and generates water as the only byproduct. rsc.org Palladium nanoparticles supported on materials like titanium dioxide or zirconia have been shown to be effective catalysts for the N-alkylation of piperazines with various alcohols. rsc.org

Challenges in palladium-catalyzed N-alkylation can include achieving regioselectivity in unsymmetrically substituted piperazines and preventing over-alkylation to form quaternary ammonium (B1175870) salts. rsc.org The choice of ligands, reaction conditions, and the nature of the palladium catalyst can all influence the outcome of the reaction. rsc.orgacs.orgnih.gov

One-Pot Synthetic Strategies for Substituted Piperazine Derivatives

A simplified one-step method for the preparation of monosubstituted piperazines has been reported, which avoids the use of protecting groups by using a protonated piperazine species. bohrium.com This reaction can be catalyzed by metal ions supported on polymeric resins. bohrium.com

Challenges and Innovations in Regioselective Monosubstitution

A significant challenge in the synthesis of unsymmetrically substituted piperazines is achieving regioselective monosubstitution. nih.gov With two reactive nitrogen atoms, reactions can often lead to a mixture of mono- and disubstituted products, as well as the desired and undesired regioisomers in the case of unsymmetrical piperazines like the 2,5-dimethylpiperazine core.

Recent innovative strategies include the use of flow chemistry and microwave-assisted synthesis to improve reaction control and selectivity. bohrium.com Furthermore, the development of new catalytic systems with high regioselectivity is an active area of research. For instance, specific palladium catalysts and reaction conditions have been developed to favor the mono-N-alkylation of piperazines. rsc.org The choice of solvent and base can also play a crucial role in controlling the regioselectivity of N-alkylation reactions.

Comprehensive Spectroscopic and Structural Characterization of 4 Chlorobenzyl 2,5 Dimethylpiperazine

X-ray Crystallography for Solid-State Molecular Architecture Determination

While the specific crystal structure of 4-Chlorobenzyl-2,5-dimethylpiperazine is not publicly available, analysis of structurally related substituted piperazines reveals common crystallographic patterns. N,N'-disubstituted piperazines frequently crystallize in common, relatively low-symmetry crystal systems. wm.eduresearchgate.net

The most prevalent crystal systems for this class of compounds are monoclinic and orthorhombic. wm.eduresearchgate.netiucr.org For instance, 1,4-diphenylpiperazine (B1604790) crystallizes in the orthorhombic space group Pbca, while 1-benzhydryl-4-benzylpiperazine (B6105679) adopts the monoclinic space group Pn. wm.eduresearchgate.net Unsubstituted piperazine (B1678402) itself crystallizes in the monoclinic system with the space group P2₁/n. iucr.orgresearchgate.net The specific crystal system and space group adopted by this compound would depend on the intricate balance of intermolecular forces, such as van der Waals interactions and potential weak C-H···Cl hydrogen bonds, that govern the packing of the molecules in the solid state.

Table 3: Crystal System and Space Group Data for Representative Piperazine Derivatives

CompoundCrystal SystemSpace GroupReference
PiperazineMonoclinicP2₁/n iucr.org
1,4-DiphenylpiperazineOrthorhombicPbca wm.eduresearchgate.net
1-Benzhydryl-4-benzylpiperazineMonoclinicPn wm.eduresearchgate.net
1,4-DiphenethylpiperazineMonoclinicC2/c wm.eduresearchgate.net
trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II)MonoclinicP2₁/c nih.gov

Elucidation of Intermolecular Interactions, including Hydrogen Bonding and Van der Waals Forces

The crystal packing and stability of this compound are governed by a network of weak intermolecular interactions. In the absence of strong hydrogen bond donors like N-H groups (as the nitrogen atoms are tertiary), the predominant forces are van der Waals interactions and weak C-H···X hydrogen bonds.

Hydrogen Bonding: In the crystalline lattice, it is anticipated that weak hydrogen bonds of the C-H···Cl and C-H···π types play a significant role in the supramolecular assembly.

C-H···Cl Interactions: The chlorine atom on the benzyl (B1604629) group, with its partial negative charge and lone pairs of electrons, can act as a hydrogen bond acceptor. Hydrogen atoms attached to the carbon atoms of the piperazine ring and the benzyl methylene (B1212753) bridge (C-H groups) can act as donors, leading to the formation of a network of C-H···Cl interactions that link adjacent molecules. Studies on similar chlorinated compounds have confirmed the importance of such contacts in crystal packing.

Conformational Analysis in the Crystalline State

In the solid state, the conformation of this compound is defined by the geometry of the piperazine ring and the spatial orientation of its substituents.

Piperazine Ring Conformation: The six-membered piperazine ring predominantly adopts a stable chair conformation . This arrangement minimizes both angular and torsional strain, positioning the substituents in either axial or equatorial positions. In related crystalline structures of 2,5-dimethylpiperazine (B91223) derivatives, the chair form is consistently observed. nih.govnih.gov

Substituent Orientation:

Methyl Groups: The two methyl groups at the C2 and C5 positions can exist as either cis or trans isomers. In the more stable trans configuration, both methyl groups typically occupy equatorial positions to minimize steric hindrance (1,4-diaxial interactions). This diequatorial arrangement is a common feature in the crystal structures of trans-2,5-disubstituted piperazines. nih.gov

4-Chlorobenzyl Group: The N-substituted 4-chlorobenzyl group is also expected to preferentially occupy an equatorial position on the nitrogen atom. This orientation minimizes steric clashes with the piperazine ring's axial hydrogens, representing the most thermodynamically stable conformation.

Therefore, the anticipated solid-state conformation of trans-4-Chlorobenzyl-2,5-dimethylpiperazine is a chair form with both methyl groups and the 4-chlorobenzyl group in equatorial positions. This conformation provides the lowest energy state by reducing steric strain.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound through its characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the protonated molecule ([M+H]⁺), allowing for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₁₃H₁₉ClN₂. The exact mass can be calculated with high precision, which is essential for distinguishing it from other compounds with the same nominal mass.

Molecular FormulaCalculated Monoisotopic Mass (Da)Ion SpeciesCalculated Exact Mass of Ion (Da)
C₁₃H₁₉ClN₂238.1237[M+H]⁺239.1310

This table presents the calculated exact mass for the primary ion species expected in HRMS analysis.

Investigation of Fragmentation Pathways of Piperazine Derivatives

The fragmentation of N-benzylpiperazine derivatives under mass spectrometry (typically using electron ionization or collision-induced dissociation) follows well-established pathways. The primary fragmentation involves the cleavage of bonds adjacent to the nitrogen atoms, which are points of structural weakness.

For this compound, the following fragmentation pathways are predicted:

Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the C-N bond between the benzyl group and the piperazine ring. This results in the formation of a stable 4-chlorotropylium ion.

Piperazine Ring Fission: Subsequent fragmentation often involves the breakdown of the piperazine ring itself. This can occur through various pathways, including the loss of ethene or propene fragments, leading to smaller, stable nitrogen-containing ions.

The major fragment ions anticipated in the mass spectrum are detailed in the table below.

m/z (Mass/Charge Ratio)Proposed Fragment Ion StructureFragmentation Pathway
238/240[C₁₃H₁₉ClN₂]⁺Molecular Ion (M⁺)
125/127[C₇H₆Cl]⁺Cleavage of the N-CH₂ bond, forming the 4-chlorobenzyl cation (or tropylium (B1234903) ion). This is often the base peak.
113[C₆H₁₃N₂]⁺Fragment corresponding to the 2,5-dimethylpiperazine radical cation after loss of the chlorobenzyl radical.
70[C₄H₈N]⁺Ring fission of the piperazine moiety.
56[C₃H₆N]⁺Further fragmentation of the piperazine ring, a common fragment for piperazine derivatives. researchgate.net

The presence of chlorine is indicated by the characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum can be divided into characteristic regions for C-H, C-N, and aromatic C-C bonds.

The expected vibrational modes are summarized below:

Wavenumber Range (cm⁻¹)Vibration TypeAssignmentExpected Intensity
3000-3100C-H StretchAromatic C-H stretching of the chlorobenzyl ring. ultraphysicalsciences.orgWeak to Medium
2800-3000C-H StretchAsymmetric and symmetric stretching of aliphatic C-H bonds in the piperazine ring (CH₂) and methyl groups (CH₃). ultraphysicalsciences.orgdergipark.org.trStrong
1600, 1495, 1450C=C StretchAromatic ring skeletal vibrations of the p-disubstituted benzene (B151609) ring. ultraphysicalsciences.orgMedium to Strong
1450-1470C-H BendCH₂ scissoring and CH₃ asymmetric bending. ultraphysicalsciences.orgMedium
1300-1350C-N StretchStretching of the C-N bonds within the piperazine ring and the bond to the benzyl group. dergipark.org.trMedium
1090C-Cl StretchStretching vibration of the C-Cl bond on the aromatic ring.Strong
810-840C-H BendOut-of-plane bending of C-H bonds in the p-disubstituted aromatic ring.Strong

This table outlines the principal FT-IR absorption bands predicted for this compound based on data from analogous compounds.

Computational and Theoretical Investigations of 4 Chlorobenzyl 2,5 Dimethylpiperazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Chemical Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties, including geometric structure, vibrational frequencies, and electronic distribution. These calculations are crucial for understanding the intrinsic properties of 4-Chlorobenzyl-2,5-dimethylpiperazine. Theoretical calculations are typically performed using specific basis sets, such as B3LYP/6-31G, to ensure the full geometry optimization of the molecule. mdpi.com

The electronic and reactive properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that has the highest propensity to donate electrons, while the LUMO is the primary orbital to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.com This energy gap is instrumental in understanding the charge transfer interactions that can occur within the molecule. irjweb.com

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived using Koopmans' theorem, provide a framework for understanding the molecule's potential interactions. malayajournal.org

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large energy gap, while soft molecules have a small one. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1 / η). An increase in softness corresponds to an increase in chemical reactivity. irjweb.com

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index measures the propensity of a species to accept electrons.

The following table illustrates these descriptors for a representative piperazine (B1678402) derivative, demonstrating how these values are typically reported in computational studies.

ParameterFormulaTypical Value (eV) for a Stable MoleculeSignificance
HOMO Energy (EHOMO)--6.3Electron-donating ability
LUMO Energy (ELUMO)--1.8Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO4.5Chemical reactivity and kinetic stability irjweb.com
Chemical Hardness (η)(I - A) / 22.25Resistance to change in electron distribution irjweb.com
Chemical Softness (S)1 / η0.44Measure of chemical reactivity irjweb.com
Electronegativity (χ)(I + A) / 24.05Power to attract electrons

DFT calculations are also employed to explore the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. researchgate.net For a molecule like this compound, this could involve studying its synthesis, metabolic degradation, or its interaction with a biological target. The calculations provide optimized geometries for reactants, products, and transition states, allowing for the determination of activation energies. researchgate.net This information is vital for predicting the feasibility and kinetics of a reaction, offering a molecular-level understanding that complements experimental observations. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. youtube.com This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of a ligand's biological activity. youtube.com For this compound, docking studies can elucidate how it interacts with potential protein targets.

The primary goal of molecular docking is to predict the binding pose of the ligand within the active site of a protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.govbiointerfaceresearch.com A lower binding energy value typically indicates a more stable and favorable protein-ligand complex. biointerfaceresearch.commdpi.com

In a typical study, the three-dimensional structure of the target protein is prepared, and a grid box is generated around the active site. The ligand, this compound, is then placed in various conformations and orientations within this box. A scoring function evaluates each pose to identify the one with the highest binding affinity. acs.org Studies on similar piperazine derivatives have shown significant binding affinities for various receptors, with docking scores often in the range of -7.0 to -10.0 kcal/mol, indicating strong and stable interactions. mdpi.comacs.org

Once the optimal binding pose is identified, the specific interactions between the ligand and the amino acid residues of the protein's active site are analyzed. nih.gov These non-covalent interactions are crucial for the stability of the complex. For this compound, key interactions would include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, forming critical connections with donor residues in the protein active site. nih.gov

Hydrophobic Interactions: The chlorobenzyl and dimethyl groups can form hydrophobic interactions with nonpolar amino acid residues, contributing significantly to binding. nih.gov

Pi-Pi Stacking: The aromatic chlorophenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor. nih.gov

Arene-Cation Interactions: The electron-rich aromatic ring can also interact favorably with positively charged residues such as lysine (B10760008) or arginine. mdpi.com

Visualization tools are used to create 2D and 3D diagrams that map these interactions, providing a clear picture of the binding mode. nih.gov

The following table summarizes the types of interactions observed in docking studies of piperazine-containing ligands with protein targets.

Interaction TypeLigand Moiety InvolvedProtein Residues InvolvedTypical Distance (Å)
Hydrogen BondPiperazine NitrogenSerine, Threonine, Arginine nih.gov2.5 - 3.5 nih.gov
HydrophobicChlorobenzyl, Methyl groupsValine, Leucine, Proline nih.govN/A
Pi-Pi StackingChlorophenyl RingPhenylalanine, Tyrosine nih.gov~3.5 - 4.5
Arene-CationChlorophenyl RingLysine, Arginine mdpi.com~4.0 - 5.0 mdpi.com

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. For piperazine derivatives, these models are developed based on the structural features of known active ligands. nih.gov

The classic pharmacophore model for many piperazine-based ligands consists of a central basic core (the protonatable piperazine nitrogen) linked to two hydrophobic regions. nih.gov In the case of this compound, the key pharmacophoric features would be:

A Positive Ionizable Group: The piperazine nitrogen atom, which is typically protonated at physiological pH, serves as a key interaction point, often forming ionic or hydrogen bonds. nih.gov

Primary Hydrophobic Site: One of the substituents on the piperazine ring, such as the 2,5-dimethyl groups, can occupy a hydrophobic pocket in the receptor.

Secondary Hydrophobic Site: The 4-chlorobenzyl group serves as the second hydrophobic feature, occupying another distinct hydrophobic pocket. nih.gov

The spatial arrangement and optimal distance between these features are critical for high-affinity binding. nih.gov The versatile six-membered piperazine ring provides a rigid scaffold that properly orients these functional groups, enhancing target affinity and specificity. researchgate.net These models are invaluable tools for designing new derivatives with improved potency and for virtual screening campaigns to identify novel lead compounds. researchgate.net

Molecular Dynamics (MD) Simulations for Conformional Flexibility and Dynamic Interaction Mechanisms

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the conformational flexibility and dynamic behavior of molecules over time. For a molecule such as this compound, MD simulations can provide critical insights into how the molecule explores different shapes, or conformations, and how it interacts with its biological target.

The conformational landscape of piperazine derivatives is complex, influenced by the chair and boat conformations of the piperazine ring, as well as the orientation of its substituents. In the case of this compound, the key flexible bonds are those connecting the 4-chlorobenzyl group to the piperazine nitrogen and the rotational freedom of the methyl groups.

The dynamic interaction mechanisms of a ligand with its receptor can also be elucidated through MD simulations. These simulations can model the process of the ligand binding to the active site of a protein, revealing the key amino acid residues involved in the interaction and the stability of the resulting complex. For benzylpiperazine derivatives, interactions are often driven by a combination of hydrophobic interactions from the benzyl (B1604629) ring and hydrogen bonding involving the piperazine nitrogens. researchgate.net The 4-chloro substituent on the benzyl ring can further modulate these interactions through halogen bonding or by altering the electronic properties of the aromatic ring.

A hypothetical MD simulation of this compound binding to a target protein might reveal the following:

Initial Binding: The 4-chlorobenzyl group may initially engage with a hydrophobic pocket on the protein surface.

Conformational Adjustment: The piperazine ring and its methyl groups may then adopt a specific conformation to fit optimally within the binding site.

Stabilization: The complex would be stabilized by a network of interactions, including hydrophobic interactions, hydrogen bonds, and potentially halogen bonds from the chlorine atom.

The following interactive table illustrates the potential conformational states of the piperazine ring and the energetic favorability that could be determined from MD simulations.

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Predicted Stability
Chair (Equatorial Benzyl)060, -60, 60, -60High
Chair (Axial Benzyl)2.5VariableModerate
Boat5.80, 60, 0, -60Low
Twist-Boat5.3VariableLow

Note: The data in this table is illustrative and based on general principles of piperazine conformational analysis. Actual values for this compound would require specific computational studies.

Structure-Activity Relationship (SAR) Studies Based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable in SAR, as they allow for the systematic modification of a lead compound and the prediction of how these changes will affect its activity.

The biological activity of this compound is determined by the interplay of its three key structural components: the 4-chlorobenzyl group, the piperazine core, and the 2,5-dimethyl substituents.

The 4-Chlorobenzyl Group: The benzyl moiety generally provides a hydrophobic anchor for binding to target proteins. The position and nature of the substituent on the phenyl ring are critical. A chlorine atom at the para-position, as in this compound, is an electron-withdrawing group that can influence the electronic distribution of the ring and potentially engage in halogen bonding. researchgate.net The presence of a halogen can also increase the lipophilicity of the molecule, which may affect its ability to cross cell membranes. eurochlor.org

The Piperazine Core: The piperazine ring is a common scaffold in many biologically active compounds due to its ability to be substituted at its two nitrogen atoms, allowing for the introduction of various functional groups to modulate activity and pharmacokinetic properties. mdpi.com The nitrogen atoms can also act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors.

The 2,5-Dimethyl Groups: The methyl groups on the piperazine ring can have several effects. They can increase lipophilicity and may also provide additional hydrophobic interactions within a binding pocket. Furthermore, their presence introduces stereocenters, meaning the compound can exist as different stereoisomers (cis and trans), which may have different biological activities. The methyl groups also influence the conformational preferences of the piperazine ring and can restrict the rotational freedom of the 4-chlorobenzyl substituent. ontosight.ai

A hypothetical SAR study on a series of analogs of this compound might explore the following modifications:

Varying the substituent on the benzyl ring: Replacing the 4-chloro group with other halogens (e.g., fluoro, bromo) or with electron-donating groups (e.g., methoxy, methyl) to probe the electronic and steric requirements of the binding site.

Changing the position of the substituent: Moving the chloro group to the ortho or meta positions to understand the spatial tolerance of the receptor.

Modifying the piperazine substituents: Replacing the methyl groups with larger alkyl groups to assess steric limitations or removing them to understand their contribution to binding.

The following interactive table provides an example of how SAR data for a series of hypothetical analogs could be presented.

CompoundBenzyl SubstituentPiperazine SubstituentsRelative Activity (%)
This compound 4-Cl 2,5-di-CH3 100
Analog 14-F2,5-di-CH385
Analog 24-CH32,5-di-CH360
Analog 3H2,5-di-CH340
Analog 44-ClH75

Note: This data is illustrative and designed to demonstrate SAR principles.

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. scienceforecastoa.com The Hammett equation is a classic tool used in QSAR to quantify the electronic effects of substituents on a benzene (B151609) ring. scienceforecastoa.com

The Hammett equation is given by:

log(K/K₀) = ρσ

or for reaction rates:

log(k/k₀) = ρσ

Where:

K or k is the equilibrium constant or reaction rate for the substituted compound.

K₀ or k₀ is the value for the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. It reflects the electronic effect of the substituent (electron-donating or electron-withdrawing).

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.

In the context of this compound, a Hammett analysis could be used to correlate the biological activity of a series of analogs with different substituents on the benzyl ring to their electronic properties. For example, a positive ρ value would indicate that the biological activity is enhanced by electron-withdrawing substituents, while a negative ρ value would suggest that electron-donating groups are favorable.

For the 4-chloro substituent, the Hammett constant (σp) is +0.23, indicating it is a moderately electron-withdrawing group. A QSAR study of a series of para-substituted benzyl-2,5-dimethylpiperazines might yield a regression equation like:

log(1/IC₅₀) = 0.85σ + 4.5

In this hypothetical equation, the positive ρ value (0.85) suggests that electron-withdrawing substituents at the para position are beneficial for activity. The IC₅₀ is the half-maximal inhibitory concentration, a measure of the compound's potency.

The following interactive table illustrates how Hammett constants could be used in a QSAR analysis for a series of hypothetical analogs.

Substituent (X)Hammett Constant (σp)Observed log(1/IC₅₀)Predicted log(1/IC₅₀)
OCH₃-0.274.204.27
CH₃-0.174.354.36
H0.004.524.50
Cl +0.23 4.70 4.70
CN+0.665.055.06
NO₂+0.785.155.16

Note: The data in this table is hypothetical and for illustrative purposes to explain the application of Hammett correlations in QSAR.

Mechanistic Elucidation of Reactions Involving 4 Chlorobenzyl 2,5 Dimethylpiperazine and Its Derivatives

Reaction Mechanisms in Piperazine (B1678402) Synthesis

The construction of the piperazine scaffold can be achieved through various synthetic strategies, each with a distinct reaction mechanism. Modern methods often focus on C-H functionalization and cyclization reactions that offer efficiency and control over the final molecular structure.

The direct functionalization of C-H bonds on the piperazine ring represents a powerful and atom-economical synthetic approach. Photoredox catalysis, in particular, has emerged as a key technology for this transformation, operating through a mechanism involving single-electron transfer (SET) and the generation of radical intermediates. mdpi.comnih.gov

The process is typically initiated by the photoexcitation of a catalyst, such as an iridium complex (e.g., Ir(ppy)₃), which becomes a potent reducing agent in its excited state. mdpi.com This excited catalyst then engages in a single-electron transfer with the piperazine derivative. The piperazine, acting as an electron donor, is oxidized to a radical cation. researchgate.net A base present in the reaction mixture then facilitates the deprotonation of a C-H bond adjacent (at the α-position) to the newly formed radical cation on the nitrogen atom. This step generates a neutral α-amino radical, a key reactive intermediate. mdpi.comencyclopedia.pub

This α-amino radical can then be trapped by a variety of radical acceptors, such as electron-deficient arenes or vinyl sulfones, to form a new carbon-carbon bond. researchgate.net The reaction cycle is completed by a final electron transfer step that regenerates the ground state of the photocatalyst, allowing it to participate in further catalytic cycles. This pathway avoids the harsh conditions associated with older methods and allows for the precise, site-selective functionalization of the piperazine core. nih.gov

StepMechanistic DescriptionKey Intermediates
1. Photoexcitation A photocatalyst (e.g., Iridium complex) absorbs light and is promoted to an excited state.Excited State Photocatalyst [Ir(ppy)₃]*
2. Single-Electron Transfer (SET) The excited photocatalyst oxidizes the piperazine nitrogen via SET.Piperazine Radical Cation
3. Deprotonation A base removes a proton from the α-carbon adjacent to the nitrogen radical cation.α-Amino Radical
4. Radical Coupling The α-amino radical couples with a radical acceptor (e.g., an electron-deficient arene).Coupled Radical Intermediate
5. Catalyst Regeneration The intermediate is reduced to the final product, regenerating the photocatalyst's ground state.Functionalized Piperazine

Table 1: Generalized mechanism for photoredox-catalyzed C-H functionalization of piperazines.

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in synthetic efficiency. Photocatalytic tandem processes can be designed to construct the piperazine ring from acyclic precursors. A plausible pathway involves an initial acceptorless alcohol dehydrogenation followed by cyclization and hydrogenation. nih.gov

In such a hypothetical sequence for forming a piperazine ring, a catalyst system (e.g., based on palladium) could first mediate the dehydrogenation of a precursor molecule containing two alcohol functionalities and two amino groups. nih.govsemanticscholar.org This oxidation step would convert the alcohols to aldehydes, which would exist in equilibrium with the formation of an imine or enamine through intramolecular condensation with the proximate amino groups. This tandem process of alcohol oxidation followed by condensation is an efficient way to generate the cyclic intermediate. semanticscholar.org

The final step in this tandem sequence would be the hydrogenation of the cyclic imine or enamine intermediate. The hydrogen required for this reduction can be supplied externally or, in some "hydrogen transfer" methodologies, can be derived from the initial alcohol dehydrogenation step, making the process highly atom-economical. mdpi.com This sequence of dehydrogenation, condensation, and subsequent hydrogenation provides a streamlined route to the saturated piperazine heterocycle.

Reductive cyclization offers a robust method for constructing the piperazine ring from specifically designed linear precursors. One detailed mechanism involves the use of dioxime intermediates. nih.govresearchgate.net This strategy begins with the sequential double Michael addition of nitrosoalkenes onto a primary amine. This assembles a bis(oximinoalkyl)amine, which is the direct precursor for the cyclization step. researchgate.net

The key transformation is the catalytic reductive cyclization of the two oxime groups. This is typically achieved through hydrogenation using a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni). nih.gov The mechanism involves the catalytic reduction of the oxime functionalities (-C=N-OH) to primary amine groups (-CH-NH₂). Once formed, these newly generated amine groups are positioned to undergo intramolecular cyclization with the existing backbone, effectively closing the ring to form the piperazine structure. This method is particularly versatile, allowing for the synthesis of piperazines with various substituents on both the carbon and nitrogen atoms of the ring. nih.gov

Another important reductive cyclization method is the direct hydrogenation of substituted pyrazines. Pyrazines, being aromatic heterocycles, can be reduced to the corresponding saturated piperazines. This transformation often requires activation of the pyrazine (B50134) ring, for example, by alkyl halides, followed by asymmetric hydrogenation using a chiral catalyst (e.g., an Iridium complex), which can yield chiral piperazines with high enantioselectivity. researchgate.netnih.gov

Mechanistic Investigations of Molecular Interactions with Biomolecular Targets (Research Focus)

Derivatives of 4-Chlorobenzyl-2,5-dimethylpiperazine are often synthesized for their potential biological activity. Understanding how these molecules interact with proteins and influence cellular processes is a primary focus of medicinal chemistry research.

Piperazine derivatives have been shown to exert their biological effects by modulating a variety of cellular pathways. Several studies on substituted piperazines have demonstrated an ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov The underlying mechanisms can be multifaceted, including the inhibition of microtubule synthesis, which disrupts cell division, and the interruption of critical cell survival signaling cascades like the PI3K/Akt pathway. nih.govresearchgate.net

Furthermore, certain piperazine compounds can modulate inflammatory responses. For instance, the piperazine-containing drug Cetirizine has been shown to exhibit anti-inflammatory effects independent of its primary receptor target by suppressing the NF-κB signaling pathway, a key regulator of immune and inflammatory gene expression. wikipedia.org

Other piperazine derivatives have been identified as "permeation enhancers" that can transiently increase the permeability of epithelial cell layers. The mechanism for this effect involves an increase in intracellular myosin-mediated contraction, which leads to the disruption of cadherin-based cell-cell junctions, thereby opening a temporary pathway for molecules to pass between cells. nih.gov

Many biologically active piperazine compounds function by binding to specific protein receptors, either activating them (agonism) or blocking them (antagonism). The 4-chlorobenzylpiperazine scaffold is found in molecules that act as potent and selective antagonists for various G-protein-coupled receptors (GPCRs) and other targets.

Detailed mechanistic studies have shown that piperazine derivatives can be high-affinity antagonists for histamine (B1213489) receptors (H1 and H3) and sigma receptors (σ1). wikipedia.orgnih.gov For example, the drug Cetirizine is a highly selective antagonist of the histamine H₁ receptor, with a binding affinity (Ki) of approximately 6 nM. wikipedia.org Its high selectivity means it binds much more weakly to other receptors, such as muscarinic, serotonin (B10506), and dopamine (B1211576) receptors, which accounts for its favorable side-effect profile. wikipedia.org

Research comparing piperazine- and piperidine-containing ligands has revealed that the piperazine core, and its protonation state at physiological pH, is a critical element for achieving high affinity and selectivity for certain receptors, such as the histamine H3 receptor. nih.govacs.org Additionally, other diaryl piperazine derivatives have been identified as selective antagonists of the dopamine D4 receptor, highlighting the versatility of this chemical scaffold in targeting diverse receptors within the central nervous system. nih.gov

Piperazine Derivative ClassReceptor TargetMechanism of ActionReported Affinity (Ki)
CetirizineHistamine H1 (H1R)Selective Antagonist~6 nM wikipedia.org
Diaryl PiperazinesDopamine D4 (D4R)Selective AntagonistNot specified nih.gov
Substituted PiperazinesHistamine H3 (H3R)Antagonist3.17 - 23.0 nM nih.gov
Substituted PiperazinesSigma-1 (σ1R)Antagonist641 - 1531 nM nih.gov

Table 2: Examples of receptor antagonism by various piperazine derivatives.

No public scientific research is currently available detailing the specific enzyme inhibition mechanisms of this compound.

Following a comprehensive review of publicly accessible scientific literature and research databases, no specific studies detailing the mechanistic elucidation of enzyme inhibition by the chemical compound this compound or its direct derivatives were identified.

While the broader class of piperazine-containing molecules has been investigated for various biological activities, including the inhibition of enzymes such as cholinesterases and tyrosinases, research focusing specifically on the 4-chlorobenzyl and 2,5-dimethyl substituted piperazine scaffold in the context of enzyme kinetics and inhibition mechanisms is not present in the available literature.

Therefore, it is not possible to provide detailed research findings, data tables on inhibitory concentrations (IC50) or inhibition constants (Ki), or a mechanistic understanding of how this compound may interact with and inhibit enzyme function. The scientific community has yet to publish research that would address the specific points outlined in the requested article structure for this particular compound.

Analytical Methodologies for Research and Characterization of 4 Chlorobenzyl 2,5 Dimethylpiperazine

Chromatographic Method Development for Qualitative and Quantitative Analysis

The development of robust chromatographic methods is fundamental for the research and characterization of 4-Chlorobenzyl-2,5-dimethylpiperazine. These methods are essential for confirming the compound's identity, determining its purity, and quantifying it in various samples. A multi-faceted approach utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin Layer Chromatography (TLC) is typically employed to build a comprehensive analytical profile of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry. researchgate.netmdpi.com

For identification, the mass spectrum of this compound would provide a unique fragmentation pattern, or "fingerprint," that confirms its molecular structure. The electron ionization (EI) mass spectra of related benzylpiperazine compounds show characteristic fragmentation processes initiated by the nitrogen atoms of the piperazine (B1678402) ring. researchgate.net For this compound, key fragments would be expected from the cleavage of the benzyl (B1604629) group and fragmentation of the piperazine ring. Expected characteristic ions would include those corresponding to the chlorobenzyl cation (m/z 125) and fragments of the dimethylpiperazine ring. researchgate.net

A typical GC-MS method for piperazine derivatives involves a capillary column, such as one with a 5% phenyl-polysiloxane stationary phase. rsc.org The temperature program is optimized to ensure adequate separation from starting materials, by-products, or other related substances. unodc.org

Quantitative analysis using GC-MS can be performed by creating a calibration curve with standards of known concentration. The method is validated for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). For similar piperazine derivatives, GC-MS methods have demonstrated linearity over concentration ranges of 0-10 μg/mL with LOQs as low as 0.008 μg/mL in biological matrices. scholars.direct

Table 1: Example GC-MS Method Parameters for Piperazine Derivative Analysis

ParameterCondition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow rate (e.g., 1.0 mL/min)
Oven ProgramInitial 80°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min
Injector Temperature250°C
MS Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-550 amu

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and other Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of pharmaceutical compounds, including this compound. mdpi.com It is particularly advantageous for compounds that may not be sufficiently volatile or thermally stable for GC analysis.

A common approach for analyzing piperazine derivatives is reversed-phase HPLC (RP-HPLC) using a C18 column. semanticscholar.orgeurasianjournals.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the main compound from any impurities. mdpi.com

Diode Array Detection (DAD) or Photodiode Array (PDA) detection is frequently coupled with HPLC. researchgate.net This detector measures the absorbance of the eluent across a wide range of UV-Vis wavelengths simultaneously, providing a UV spectrum for the analyte peak. This spectral information aids in peak identification and purity assessment. For piperazine derivatives, detection wavelengths are often set between 210 and 240 nm. nih.govresearchgate.net Other detectors, such as evaporative light scattering detectors (ELSD), can be used for analytes lacking a strong UV chromophore. researchgate.net

The development of an HPLC method requires optimization of parameters such as column type, mobile phase composition, flow rate, and column temperature to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. researchgate.netmdpi.com

Table 2: Illustrative RP-HPLC Method for this compound

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A0.02 M Phosphate Buffer, pH 3.0
Mobile Phase BAcetonitrile
GradientStart at 20% B, linear increase to 80% B over 15 min
Flow Rate1.0 mL/min
DetectionDAD at 220 nm
Column Temperature30°C

Chiral HPLC for Assessment of Enantiomeric and Diastereomeric Purity

The 2,5-dimethylpiperazine (B91223) core of this compound contains two chiral centers, meaning the molecule can exist as different stereoisomers (enantiomers and diastereomers). Specifically, the methyl groups on the piperazine ring can be in a cis or trans configuration relative to each other. Each of these diastereomers is chiral and exists as a pair of enantiomers. As different stereoisomers can have distinct biological activities, it is crucial to have analytical methods to separate and quantify them.

Chiral HPLC is the most widely used technique for this purpose. mdpi.com This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating a wide range of chiral compounds, including amines and heterocyclic structures. mdpi.comunl.pt

Method development for chiral HPLC involves screening different CSPs and mobile phases. youtube.com For amine compounds, normal-phase chromatography using mobile phases like hexane (B92381)/isopropanol or hexane/ethanol, often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape, is a common starting point. nih.govrsc.org The separation is optimized by adjusting the ratio of the alcohol modifier and the type and concentration of the additive. rsc.org

The goal is to achieve baseline resolution (Rs > 1.5) between all stereoisomeric peaks, which allows for accurate determination of the enantiomeric excess (ee) and diastereomeric ratio (dr).

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry for qualitative monitoring of reaction progress and for identifying suitable solvent systems for column chromatography purification. longdom.org

To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. nih.gov The plate is then developed in a chamber containing an appropriate mobile phase (eluent), which is usually a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). nih.gov

After development, the separated spots are visualized, commonly under UV light (as the aromatic rings in the molecule will absorb UV), or by staining with a chemical reagent like potassium permanganate (B83412) or p-anisaldehyde solution. nih.gov The progress of the reaction is determined by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (Rf) value of the product spot helps in selecting the solvent system for purification by flash column chromatography. nih.gov

Validation of Analytical Methods for Research Applications

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. For research applications involving this compound, key validation parameters for quantitative methods like HPLC and GC-MS include linearity and measuring range, accuracy, precision, specificity, and sensitivity (LOD and LOQ). eurasianjournals.comjocpr.com

Determination of Linearity and Measuring Range

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. industrialpharmacist.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. industrialpharmacist.com

To determine linearity, a series of standard solutions of this compound are prepared at different concentrations. Typically, at least five concentration levels are used. eurasianjournals.com Each standard is then analyzed, and the instrument response (e.g., peak area from HPLC or GC) is plotted against the corresponding concentration.

A linear regression analysis is performed on the resulting data points. The relationship is considered linear if the correlation coefficient (r) or coefficient of determination (r²) is close to 1.000. For many applications, an r² value of >0.999 is considered evidence of good linearity. eurasianjournals.comresearchgate.net

Table 3: Example Linearity Data for HPLC Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
5125,500
10251,200
25628,000
501,255,500
1002,511,000
Linear Regression Results:
Equationy = 25100x + 450
Correlation Coefficient (r²)0.9999

The measuring range is established by confirming that the method provides acceptable accuracy and precision at the lower and upper ends of the concentration range defined by the linearity study. industrialpharmacist.com

Establishment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For piperazine derivatives, these values are typically established using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the high sensitivity and selectivity of these techniques.

Based on validated methods for related piperazine compounds, the LOD and LOQ for this compound in various matrices can be estimated. For instance, a GC-MS method developed for the simultaneous quantification of BZP and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in plasma, urine, and cell culture medium demonstrated LODs ranging from 0.002 to 0.312 µg/mL and LOQs from 0.008 to 0.625 µg/mL, depending on the matrix. scholars.directscholars.direct Similarly, a sensitive LC-MS/MS method for a different chlorinated piperazine derivative, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, reported an LOD of 0.01 ppm and an LOQ of 0.03 ppm. arabjchem.orgresearchgate.net

The determination of these limits is often achieved by analyzing a series of diluted solutions of the analyte and assessing the signal-to-noise ratio, where a ratio of 3:1 is commonly used for LOD and 10:1 for LOQ.

Analogous CompoundAnalytical MethodMatrixLODLOQReference
1-Benzylpiperazine (BZP)GC-MSPlasma0.004 µg/mL0.016 µg/mL scholars.direct
1-Benzylpiperazine (BZP)GC-MSUrine0.002 µg/mL0.008 µg/mL scholars.direct
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)GC-MSPlasma0.004 µg/mL0.016 µg/mL scholars.direct
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)GC-MSUrine0.002 µg/mL0.008 µg/mL scholars.direct
1-(3-Chlorophenyl)piperazine (mCPP) & other piperazinesHPLC-DADN/A (in solution)N/A0.125 - 0.5 µg/mL researchgate.net
N-Benzylpiperazine (BZP)GC-MSHuman Plasma24.8 ng/mL82.7 ng/mL researchgate.net

Assessment of Method Repeatability and Selectivity

Method repeatability, or precision, is the measure of the consistency of results for a set of replicate measurements of the same sample. It is typically expressed as the relative standard deviation (RSD). For the analysis of piperazine derivatives, acceptable repeatability is crucial for reliable quantification. In a validated GC-FID method for BZP and TFMPP, the precision was reported with RSDs of 1.36% and 1.39%, respectively. ikm.org.my Another study on various piperazine derivatives using HPLC-DAD demonstrated precision values below 4% in most cases. researchgate.net

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of complex matrices, selectivity is paramount. The use of mass spectrometric detection (both in GC-MS and LC-MS) provides a high degree of selectivity by monitoring specific precursor and product ions characteristic of the analyte. For instance, a rapid and targeted LC-MS method for detecting abused piperazine derivatives demonstrated high selectivity by identifying compounds based on their precursor ion, at least two product ions, and retention time. mdpi.comresearchgate.net The use of deuterated internal standards, such as BZP-D7 and mCPP-D8, further enhances the confidence in the results. mdpi.comresearchgate.net

Analogous Compound(s)Analytical MethodParameterFindingReference
BZP and TFMPPGC-FIDPrecision (RSD)1.36% for BZP, 1.39% for TFMPP ikm.org.my
BZP, mCPP, MeBP, MeOPP, MeP, TFMPPHPLC-DADPrecisionBelow 4% in most cases researchgate.net
BZP and TFMPPGC-MSIntra-day PrecisionAssessed by extracting the same sample five times scholars.direct
Various PiperazinesLC-MSSelectivityHigh; based on precursor ion, two product ions, and retention time mdpi.comresearchgate.net

Advanced Sample Preparation Techniques for Complex Research Matrices

The analysis of this compound in complex biological or environmental matrices necessitates effective sample preparation to remove interfering substances and concentrate the analyte. Liquid-liquid extraction (LLE) is a commonly employed and robust technique for piperazine derivatives from aqueous samples like plasma and urine.

In a typical LLE procedure for piperazine analysis, the sample is made alkaline to ensure the analyte is in its free base form, which is more soluble in organic solvents. researchgate.netoup.com An organic solvent, such as n-butyl chloride or ethyl acetate, is then used to extract the analyte. researchgate.netoup.com The organic layer is subsequently separated, evaporated, and the residue is reconstituted in a suitable solvent for chromatographic analysis. A study on the determination of BZP in human plasma reported an extraction recovery of 68% using LLE with ethyl acetate at a pH of 12. researchgate.net

For GC-MS analysis, derivatization may be employed to improve the chromatographic properties and thermal stability of the analytes. While some methods successfully analyze underivatized piperazines, others may utilize silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize the amine groups. researchgate.net

The choice of sample preparation technique will depend on the specific matrix, the required sensitivity, and the analytical instrumentation available. For trace-level analysis, more advanced techniques such as solid-phase extraction (SPE) may be considered to achieve higher analyte concentration and sample cleanup.

4 Chlorobenzyl 2,5 Dimethylpiperazine As a Research Scaffold and Tool in Chemical Biology

Strategic Utility of Piperazine (B1678402) Derivatives in Lead Optimization for Research Compounds

The piperazine ring is a cornerstone in medicinal chemistry, frequently identified as a "privileged scaffold." This designation arises from its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas. The strategic value of piperazine derivatives, such as 4-Chlorobenzyl-2,5-dimethylpiperazine, in the lead optimization phase of drug discovery is multifaceted.

The piperazine core is a six-membered ring containing two nitrogen atoms at opposite positions. This structure imparts favorable physicochemical properties to parent molecules, which can be critical for improving a drug candidate's profile. Key advantages include:

Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be substituted, providing medicinal chemists with multiple points for chemical modification. This allows for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability, which are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Bioavailability: The nitrogen atoms can act as proton acceptors, which can increase the aqueous solubility of a compound. This improvement in solubility often translates to better bioavailability, ensuring that a sufficient concentration of the research compound reaches its biological target.

Versatile Synthetic Handle: The chemical reactivity of the piperazine nitrogens facilitates their use as linkers to connect different pharmacophores or as a central scaffold to which various functional groups can be attached. This versatility is instrumental in exploring the structure-activity relationship (SAR) of a compound series, helping researchers to identify the key molecular features required for optimal biological activity.

By incorporating the this compound scaffold, researchers can systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties, thereby accelerating the journey from an initial "hit" to a viable research compound or drug candidate.

Development of Chemical Biology Tools and Bio-Orthogonal Probes

Chemical biology aims to study and manipulate biological systems using chemical tools. A key class of such tools is the bio-orthogonal probe, which allows for the visualization and tracking of biomolecules in their native environment without interfering with biological processes. nih.gov These probes typically consist of a chemical reporter group that can be attached to a biomolecule and a complementary probe that reacts selectively with the reporter in a living system. nih.govnih.gov

Bio-orthogonal reactions must be highly selective and biocompatible. nih.gov The development of these chemical ligation strategies, such as copper-free click chemistry or Staudinger ligations, has enabled the real-time study of proteins, glycans, and lipids. nih.govwikipedia.org

While direct examples of this compound being used as a bio-orthogonal probe are not prominent in the literature, its structural features make the piperazine scaffold an attractive component for the design of such tools. The chemical stability and defined conformational properties of the piperazine ring, combined with the reactivity of its nitrogen atoms, make it an excellent linker or scaffold. It can be functionalized with a bio-orthogonal reactive handle (like an azide (B81097) or an alkyne) on one end and a reporter molecule (like a fluorophore) or a targeting moiety on the other, facilitating the construction of sophisticated chemical probes for studying complex biological questions.

Exploration in Diverse Pharmacological Research Areas (Mechanistic Studies and Target Interactions)

The this compound structure represents a template from which compounds targeting a wide range of biological pathways can be derived. Research into its analogs and related piperazine derivatives spans multiple fields, providing insights into disease mechanisms and potential therapeutic interventions.

Antinociceptive Research through Opioidergic System Modulation

The piperazine nucleus is a common feature in centrally acting agents, and its derivatives have been extensively investigated for antinociceptive (pain-relieving) properties. Research has shown that certain substituted piperazines can modulate various receptors involved in pain signaling.

One study investigated a series of 2-(4-substituted-piperazin-1-yl)-1-phenylpropan-1-ol compounds, including a derivative with a 4-chlorophenyl substituent (Compound C8), for analgesic effects. sciprofiles.com These compounds demonstrated significant antinociceptive activity in tail-clip, hot-plate, and formalin tests in mice. Crucially, the pain-relieving effects were reversed by the administration of naloxone, a non-selective opioid receptor antagonist. sciprofiles.com This finding strongly suggests that the antinociceptive mechanism of these piperazine derivatives involves, at least in part, the opioidergic system. sciprofiles.com

Other research on [(3-chlorophenyl)piperazinylpropyl]pyridazinones also revealed potent antinociceptive effects in mouse models, with efficacy comparable to morphine. scispace.comnih.gov The mechanism for some of these compounds was suggested to involve the noradrenergic and/or serotoninergic systems. scispace.comnih.gov Additionally, benzylpiperazine derivatives have been developed as high-affinity sigma-1 (σ1) receptor antagonists, which have shown dose-dependent antinociceptive and anti-allodynic effects in models of inflammatory and neuropathic pain. nih.govacs.org The σ1 receptor is known to modulate opioid and NMDA receptor signaling, presenting another pathway through which piperazine-based compounds can influence nociception. nih.gov

Compound ClassKey FindingProposed MechanismSource
2-(4-(4-chlorophenyl)-piperazin-1-yl)-1-phenylpropan-1-ol (Analog C8)Exhibited significant antinociceptive effects in multiple mouse pain models.Activity was antagonized by naloxone, indicating involvement of the opioid system. sciprofiles.com
[(3-Chlorophenyl)piperazinylpropyl]pyridazinonesShowed potent antinociceptive properties in the mouse hot-plate test with efficacy similar to morphine.Involvement of noradrenergic and/or serotoninergic systems suggested by prevention with reserpine. scispace.comnih.gov
Benzylpiperazine DerivativesActed as high-affinity σ1 receptor antagonists, producing antinociceptive and anti-allodynic effects.Modulation of pain signaling through σ1 receptor antagonism. nih.govacs.org

Radioprotective Mechanism Investigations in Cellular Models

There is a pressing need for effective and non-toxic radioprotective agents to mitigate the harmful effects of ionizing radiation. Several studies have identified substituted piperazine derivatives as promising candidates. Research on novel 1-(2-hydroxyethyl)piperazine derivatives demonstrated that certain compounds could protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. nih.govnih.gov

In one study, a lead compound from this series, compound 8, was shown to have a radioprotective effect on cell survival in vitro. nih.govnih.gov A follow-up study on second-generation derivatives identified compounds that offered superior radioprotective effects compared to the standard agent amifostine (B1664874) (WR2721) at equivalent doses in MOLT-4 human leukemia cells. rsc.org The protective effect was quantified using the dicentric chromosome assay, which measures DNA damage. These piperazine derivatives significantly reduced the number of radiation-induced dicentric chromosomes, indicating a mechanism that involves mitigating DNA damage. rsc.org

Compound SeriesCell LineKey FindingSource
1-(2-hydroxyethyl)piperazine derivativesHuman cell linesProtected cells against radiation-induced apoptosis with low cytotoxicity. nih.govnih.gov
Second-generation 1-(2-hydroxyethyl)piperazine derivativesMOLT-4 and PBMCsDemonstrated higher radioprotective effects than amifostine at the same concentration. rsc.org
Compound 3 (a 1-(2-hydroxyethyl)piperazine derivative)PBMCsShowed a Reduction Factor (RF) of 2.43 in dicentric chromosome formation at 100 µM. rsc.org
Compound 6 (a 1-(2-hydroxyethyl)piperazine derivative)PBMCsShowed a Reduction Factor (RF) of 2.1 in dicentric chromosome formation at 100 µM. rsc.org

Anthelmintic Research Investigations

Piperazine and its salts (e.g., piperazine citrate) are well-established anthelmintic agents used to treat parasitic worm infections like ascariasis and enterobiasis. wikipedia.org The primary mechanism of action is the paralysis of the parasites, which allows the host's body to expel them. wikipedia.org This effect is believed to be caused by blocking acetylcholine (B1216132) at the myoneural junction through an agonist effect on the parasite's inhibitory GABA (γ-aminobutyric acid) receptors. wikipedia.org

Building on this known activity, researchers continue to explore novel piperazine derivatives for improved or broader-spectrum anthelmintic properties. Studies on various 1,4-disubstituted piperazine derivatives have demonstrated promising in vitro activity against the earthworm Eisenia fetida, a common model for screening anthelmintic compounds. ijprs.com Other research has explored hybrid molecules, such as benzimidazoles containing a piperazine fragment at the C-2 position, as tubulin-targeting agents with both anthelmintic and potential antineoplastic activity. nih.gov These investigations highlight the enduring utility of the piperazine scaffold in the search for new antiparasitic agents.

Anti-Inflammatory Research Mechanisms

The piperazine scaffold is integral to many compounds investigated for anti-inflammatory activity. These derivatives often target key mediators of the inflammatory cascade. For example, research on methyl salicylate (B1505791) derivatives bearing a piperazine moiety found that they exhibited potent in vivo anti-inflammatory activity, with some compounds showing efficacy equal to or greater than indomethacin. nih.gov Mechanistic studies revealed that these compounds could significantly inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Furthermore, the lead compound from the series was found to suppress the expression of cyclooxygenase-2 (COX-2), a critical enzyme in the production of inflammatory prostaglandins. nih.gov

Lack of Specific Research Findings for this compound in Designated Research Areas

Following a comprehensive search of available scientific literature, no specific research studies have been identified that investigate the chemical compound “this compound” within the requested contexts of anticonvulsant research, targeting of YEATS domains or MurB enzymes, or its activity as a histamine (B1213489) or sigma receptor antagonist.

The performed searches for direct connections between "this compound" and these specific areas of chemical biology and medicinal chemistry did not yield any relevant results. While the broader fields of anticonvulsant development, epigenetic reader protein inhibition, antibacterial agent discovery, and receptor antagonism are active areas of research, there is no published data directly implicating this particular compound.

It is important to note that the absence of evidence in the current scientific literature does not definitively rule out the possibility of such activities for "this compound." However, without published studies, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article sections and subsections. Any attempt to do so would be speculative and would not adhere to the strict requirement of relying on factual, sourced information.

Therefore, the generation of the article focusing solely on the chemical compound “this compound” as a research scaffold and tool in the specified areas of chemical biology cannot be completed at this time due to the lack of available research data.

Future Research Directions for 4 Chlorobenzyl 2,5 Dimethylpiperazine and Broader Piperazine Chemistry

Further Optimization of Synthetic Routes and Analogues

The synthesis of piperazine (B1678402) derivatives is a well-established field, yet there remains significant room for optimization, particularly concerning efficiency, sustainability, and the generation of diverse analogues. nih.gov Traditional methods often involve multi-step processes that can be resource-intensive. Future research should focus on developing more streamlined and environmentally benign synthetic strategies.

Key areas for investigation include:

Catalytic Systems: Exploring novel palladium or copper catalysts for Buchwald-Hartwig and Ullmann-Goldberg type reactions could lead to higher yields and milder reaction conditions for N-arylation and N-benzylation of the 2,5-dimethylpiperazine (B91223) core. nih.gov

Flow Chemistry: Implementing continuous flow synthesis can offer improved control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch processes.

Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, reduce energy consumption, and minimize waste generation is crucial. This could involve using biocatalysis or solvent-free reaction conditions.

Combinatorial Synthesis: Employing high-throughput combinatorial chemistry techniques would enable the rapid synthesis of large libraries of 4-chlorobenzyl-2,5-dimethylpiperazine analogues with diverse substitutions on both the benzyl (B1604629) and piperazine rings, facilitating broader exploration of chemical space.

Table 1: Comparison of Potential Synthetic Methodologies for Piperazine Analogues
MethodologyPotential AdvantagesKey Research Focus
Palladium-catalyzed Buchwald-Hartwig Amination High functional group tolerance, broad substrate scope. nih.govDevelopment of more active and stable catalysts; lower catalyst loading.
Nucleophilic Aromatic Substitution (SNAr) Cost-effective for electron-deficient arenes, no metal catalyst required. beilstein-journals.orgExpanding scope to less activated aromatic systems; microwave-assisted protocols.
Reductive Amination Direct formation of C-N bond, readily available starting materials. nih.govExploring novel, selective, and greener reducing agents.
Continuous Flow Synthesis Enhanced safety, precise control, easy scalability, potential for automation.Reactor design optimization, integration of in-line purification and analysis.

Deeper Mechanistic Studies of Reaction Pathways and Molecular Transformations

A thorough understanding of the underlying reaction mechanisms is paramount for optimizing synthetic protocols and predicting the outcomes of molecular transformations. For this compound, mechanistic studies could elucidate the intricacies of its formation and subsequent reactions. Future research should aim to move beyond empirical observations to a predictive understanding of reactivity.

Promising research avenues include:

Kinetic Analysis: Performing detailed kinetic studies of key synthetic steps, such as the N-alkylation of 2,5-dimethylpiperazine with 4-chlorobenzyl chloride, can help identify rate-determining steps and optimize reaction conditions for maximum efficiency.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, identify transition states, and calculate activation energies can provide invaluable insights that are often difficult to obtain experimentally.

Isotopic Labeling Studies: Employing isotopically labeled reagents can help trace the pathways of atoms throughout a reaction, confirming proposed mechanisms and revealing unexpected molecular rearrangements.

Advanced Structure-Activity Relationship (SAR) Exploration for Enhanced Research Efficacy

Structure-Activity Relationship (SAR) analysis is the cornerstone of medicinal chemistry, aiming to connect the chemical structure of a compound to its biological activity. drugdesign.org For this compound, a systematic SAR exploration is essential to identify analogues with potentially improved potency, selectivity, or other desirable properties. researchgate.net

A focused SAR campaign would involve systematically modifying the core structure:

Benzyl Ring Substitution: Replacing the 4-chloro substituent with other halogens (F, Br, I) or with electron-donating and electron-withdrawing groups to probe the effect of electronics and sterics on activity. mdpi.com

Piperazine Ring Substitution: Varying the methyl groups at the 2- and 5-positions to larger alkyl groups or other functional moieties can explore the impact of steric bulk on target binding.

Scaffold Hopping: Replacing the piperazine core with other six-membered heterocyclic rings, such as piperidine (B6355638) or morpholine, while retaining the 4-chlorobenzyl moiety to assess the importance of the second nitrogen atom. beilstein-journals.org

Table 2: Hypothetical SAR Data for this compound Analogues
Compound IDR1 (Benzyl Ring)R2 (Piperazine Ring)Biological Activity (IC50, µM)Notes
Lead Cmpd 4-Cl2,5-di-CH310.5Starting point for optimization.
ANA-01 4-F2,5-di-CH38.2Suggests electronegativity is important.
ANA-02 4-CF32,5-di-CH315.1Bulky electron-withdrawing group decreases activity.
ANA-03 4-OCH32,5-di-CH325.8Electron-donating group is unfavorable. mdpi.com
ANA-04 4-Cl2,5-di-C2H530.2Increased steric bulk on piperazine ring reduces activity.
ANA-05 3,4-di-Cl2,5-di-CH35.3Additional chloro group enhances activity.

Development of Novel Analytical Techniques and Platforms for Research Applications

As new analogues of this compound are synthesized and studied, the need for advanced analytical methods for their identification, quantification, and characterization becomes critical. unodc.org Future research should focus on creating more sensitive, rapid, and robust analytical platforms.

Areas for development include:

High-Resolution Mass Spectrometry (HRMS): Developing and validating liquid chromatography-HRMS (LC-HRMS) methods for the accurate identification of the parent compound and its potential metabolites in complex biological matrices.

Chiral Separation Techniques: Since 2,5-dimethylpiperazine exists as cis and trans isomers, and each can be chiral, developing effective chiral chromatography methods is essential to separate and study the individual stereoisomers, as they may possess different biological activities.

Biosensor Development: Creating novel biosensors for the real-time detection of specific piperazine derivatives could be valuable for in vitro screening assays and mechanistic studies.

Enhanced Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry offers a powerful paradigm for accelerating research. nih.gov By predicting molecular properties and biological activities, computational tools can guide synthetic efforts, reducing the time and cost associated with trial-and-error approaches.

Future integration should focus on:

Quantitative Structure-Activity Relationship (QSAR): Building robust QSAR models based on experimental data from SAR studies to predict the activity of yet-to-be-synthesized analogues.

Molecular Docking and Dynamics: Using molecular docking to predict the binding modes of this compound derivatives within the active sites of potential biological targets. Subsequent molecular dynamics simulations can assess the stability of these binding poses and reveal key interactions. nih.gov

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the research process, helping to prioritize compounds with more favorable drug-like characteristics.

Expansion into New Interdisciplinary Research Areas for Piperazine Compounds

While the piperazine moiety is prevalent in medicinal chemistry, its utility extends into other scientific domains. Future research should explore the potential of this compound and its derivatives in these emerging areas.

Potential interdisciplinary applications include:

Materials Science: Investigating the use of piperazine derivatives as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). rsc.org These materials have potential applications in gas storage, separation, and catalysis.

Catalysis: Designing and synthesizing novel piperazine-based ligands for transition metal catalysts. The nitrogen atoms of the piperazine ring can coordinate with metal ions, influencing the catalyst's activity and selectivity. rsc.org

Chemical Biology: Developing piperazine-based fluorescent probes or affinity labels to study biological systems. The 4-chlorobenzyl group could be modified with fluorophores or reactive groups to create tools for imaging or target identification.

Q & A

Q. How can researchers improve the metabolic stability of this compound?

  • Methodological Answer :
  • Isotope Labeling : Use ¹⁴C-labeled compound for ADME studies in hepatocyte models .
  • Prodrug Design : Mask piperazine N atoms with acetyl groups to reduce first-pass metabolism .
  • Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at methyl groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.